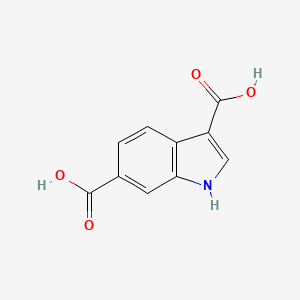

1H-indole-3,6-dicarboxylic acid

Description

Significance of Indole (B1671886) Dicarboxylic Acids in Chemical Research

Indole dicarboxylic acids, including the 3,6-disubstituted isomer, are of significant interest to researchers for several reasons. The indole nucleus itself is a key component in numerous natural products and synthetic drugs. beilstein-journals.org The addition of carboxylic acid groups enhances the potential for creating new derivatives with tailored biological activities. For instance, indole-2-carboxylic acid derivatives have been explored as novel HIV-1 integrase strand transfer inhibitors. nih.govnih.gov The carboxylic acid moieties can chelate with metal ions in the active sites of enzymes, a crucial interaction for inhibitory activity. nih.gov

Furthermore, the dicarboxylic acid functionality allows for the construction of polymers and metal-organic frameworks (MOFs). The ability of the two carboxyl groups to act as linkers enables the formation of extended structures with potential applications in materials science, such as gas storage and catalysis. The acidic properties of the carboxyl groups are also noteworthy; the inductive effect of one carboxyl group enhances the acidity of the other, a phenomenon that is influenced by the distance between them. libretexts.orgyoutube.com

Historical Context of Indole Synthesis and Functionalization relevant to Dicarboxylic Acid Analogs

The history of indole chemistry dates back to the 19th century, with the first isolation of indole from indigo (B80030) dye. beilstein-journals.orgbhu.ac.in The foundational Fischer indole synthesis, discovered in 1883, remains a widely used method for creating the indole ring system from arylhydrazones and aldehydes or ketones. bhu.ac.in Over the years, numerous other methods for indole synthesis have been developed, including the Bischler, Madelung, and Reissert syntheses, each offering different pathways to substituted indoles. bhu.ac.in

The functionalization of the indole ring, particularly the introduction of carboxylic acid groups, has been a key focus of synthetic organic chemistry. Early methods often involved harsh reaction conditions. However, modern synthetic strategies have evolved to be more efficient and compatible with a wider range of functional groups. For example, carbonylation reactions using carbon monoxide and metal catalysts have emerged as a powerful tool for introducing carboxyl groups into organic molecules, including indoles. beilstein-journals.org The development of flow synthesis techniques has also provided more sustainable and scalable methods for producing indole derivatives. beilstein-journals.org

The synthesis of specific dicarboxylic acid analogs, such as 1H-indole-3,6-dicarboxylic acid, often requires multi-step sequences. These can involve the synthesis of a suitably substituted indole precursor followed by the introduction or modification of the carboxylic acid groups. For example, a common strategy involves the use of a nitro-substituted indole which can be reduced to an amine and then converted to a carboxylic acid via standard transformations. The synthesis of various nitro-1H-indole-3-carboxylic acids has been reported, which could serve as precursors to dicarboxylic acid derivatives. acs.org

Detailed Research Findings

Recent research has highlighted the utility of indole carboxylic acids in various applications. For example, rhodium-catalyzed oxidative annulation reactions of indolecarbaldehydes with alkynes have been developed to synthesize complex polycyclic indole frameworks. acs.orgacs.org While these studies primarily focus on the aldehyde functionality, they underscore the importance of C3-substituted indoles as versatile starting materials. Control experiments in these studies have sometimes involved the corresponding carboxylic acids to elucidate reaction mechanisms. acs.orgacs.org

The strategic placement of substituents on the indole ring has a significant impact on the reactivity and properties of the resulting molecules. Studies on the synthesis of diaminoindoles have provided detailed synthetic procedures and characterization data for various substituted indole-3-carboxylic acids, which are valuable intermediates for more complex targets. acs.org

Below is a table summarizing some key properties and related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

| 1H-Indole-3-carboxylic acid | 771-50-6 | C9H7NO2 | A common precursor and reference compound in indole chemistry. bldpharm.com |

| 1H-Indole-2-carboxylic acid | 16732-65-3 (for 6-bromo derivative) | C9H7NO2 | Investigated for its potential as an HIV-1 integrase inhibitor scaffold. nih.govsigmaaldrich.com |

| 1H-Indole-2,3-dicarboxylic acid | 103030-09-7 | C10H7NO4 | A dicarboxylic acid analog with adjacent carboxyl groups. sigmaaldrich.com |

| 6-Nitro-1H-indole-3-carboxylic acid | Not available | C9H6N2O4 | A potential precursor for the synthesis of this compound. acs.orguni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1H-indole-3,6-dicarboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-1-2-6-7(10(14)15)4-11-8(6)3-5/h1-4,11H,(H,12,13)(H,14,15) |

InChI Key |

YHRWOLSRFALFPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 3,6 Dicarboxylic Acid and Analogs

Strategies for Indole (B1671886) Core Formation with Carboxylic Acid Functionality

Building the indole nucleus with carboxylic acid groups already in place or as their precursors is a primary approach. This strategy ensures the correct placement of the functional groups from the outset of the synthetic sequence.

The Fischer indole synthesis, a robust and historic method discovered by Emil Fischer in 1883, remains a cornerstone for preparing substituted indoles. wikipedia.orgyoutube.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.com

To synthesize an indole dicarboxylic acid like 1H-indole-3,6-dicarboxylic acid, this method can be adapted by using precursors that contain the necessary carboxylic acid or ester functionalities. A hypothetical adaptation could involve the reaction of a (4-carboxyphenyl)hydrazine with a keto-ester or keto-acid that can generate the carboxylic acid group at the C-3 position. For instance, the reaction of phenylhydrazine with pyruvic acid is known to yield 2-indolecarboxylic acid. alfa-chemistry.com By analogy, a substituted phenylhydrazine bearing a carboxyl group at the para position could be reacted with a suitable dicarbonyl compound to install the second carboxylic acid group at the desired position on the pyrrole (B145914) ring portion of the indole nucleus.

The mechanism proceeds through the formation of the hydrazone, which, after protonation, isomerizes to an enamine tautomer. wikipedia.orgalfa-chemistry.com This intermediate then undergoes a crucial nih.govnih.gov-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and subsequent cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂, BF₃), is critical for the reaction's success. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA). wikipedia.org |

| Key Intermediate | Arylhydrazone, which isomerizes to an enamine. wikipedia.orgalfa-chemistry.com |

| Core Mechanism | nih.govnih.gov-sigmatropic rearrangement followed by cyclization and ammonia elimination. wikipedia.orgalfa-chemistry.com |

| Adaptation for Diacids | Requires arylhydrazine and carbonyl precursors with existing carboxyl or ester groups. |

Various cyclization strategies can be employed to form the indole ring from linear precursors already containing dicarboxylic acid functionalities. These methods often utilize transition metal catalysts to facilitate the ring-closing step.

Reductive Cyclization: A common strategy involves the reductive cyclization of suitably substituted nitroaromatics. For example, a 2-chloronitrobenzene derivative can undergo a nucleophilic substitution with a compound like ethyl cyanoacetate. beilstein-journals.org The resulting adduct, which contains precursors to the carboxylic acid groups, can then be subjected to heterogeneous hydrogenation conditions, leading to the reduction of the nitro group and subsequent cyclization to form the indole ring. beilstein-journals.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in modern organic synthesis to construct heterocyclic rings. beilstein-journals.orgmdpi.com An intramolecular Heck reaction, for instance, can be used to form the tricyclic indole structure from a precursor containing an iodine atom at the indole C-3 position. nih.gov Similarly, the Cacchi reaction, a type of aminopalladation/reductive elimination, can synthesize 2,3-disubstituted indoles from N-aryl-2-alkynylanilides and aryl boronic acids. mdpi.com These methods could be adapted for precursors bearing two carboxylic acid groups.

Reissert Indole Synthesis: This multistep method involves the base-catalyzed condensation of an o-nitrotoluene with an oxalate ester. bhu.ac.inpharmaguideline.com The resulting o-nitrophenylpyruvic ester is then reduced and cyclized to form an indole-2-carboxylic acid, which can be a valuable intermediate for further functionalization to introduce a second carboxylic acid group. bhu.ac.inpharmaguideline.com

Condensation reactions provide a direct route to the indole core by combining two or more simpler molecules. The Nenitzescu indole synthesis, for example, involves the condensation of a benzoquinone with a β-amino-α,β-unsaturated carbonyl compound to yield 5-hydroxyindoles, which could potentially be oxidized to the corresponding carboxylic acid. bhu.ac.inpharmaguideline.com

Another relevant approach is the condensation of indoles with α-keto acids. nih.gov While this is typically a functionalization reaction on a pre-existing indole, the principle of condensing amine and carbonyl functionalities is central to many indole syntheses. A transition metal-free, tert-butoxide-mediated condensation of N- or O-benzyl benzaldehydes using dimethyl sulfoxide as a carbon source has been shown to produce 2-aryl indoles, demonstrating a modern approach to indole formation via condensation. organic-chemistry.org To form a dicarboxylic acid, one would need to start with aniline and carbonyl precursors that are appropriately substituted with carboxylic acid groups.

Regioselective Introduction of Carboxylic Acid Groups

An alternative synthetic strategy involves the direct introduction of carboxylic acid groups onto a pre-formed indole scaffold. This requires methods that can precisely target specific positions on the indole ring, a process known as regioselectivity.

The oxidation of substituted indoles can be a direct method for installing carboxylic acid functionalities. If an indole precursor with alkyl groups at the desired positions (e.g., C-3 and C-6) is available, these groups can potentially be oxidized to carboxylic acids. While the oxidation of indoles often leads to 2-oxindoles or dimeric products, specific reagents and conditions can achieve the desired transformation. rsc.orgnih.gov

For instance, green oxidation protocols using halide catalysis with oxone as the terminal oxidant have been developed. springernature.com These systems generate a reactive halogenating species in situ that can selectively oxidize the indole. springernature.com While often targeting the C2-C3 double bond, careful selection of the indole substrate, such as one with a methyl group at C-6, could lead to oxidation at that position to form the carboxylic acid. The electrochemical oxidation of substituted indoles has also been studied, which can lead to various products depending on the reaction conditions. rsc.orgresearchgate.net

Direct C-H functionalization is a powerful and modern approach to introduce functional groups without the need for pre-functionalized substrates. cas.cn Carbonylation reactions, in particular, are highly effective for introducing carboxylate groups onto the indole ring.

Direct Carbonylation: Researchers have developed rhodium- and palladium-catalyzed methods for the direct carbonylation of the C-H bond at the C-3 position of indoles to form indole-3-carboxylates. nih.govcas.cnnih.gov These reactions typically use carbon monoxide (CO) gas or a CO surrogate and an alcohol to form the corresponding ester, which can then be hydrolyzed to the carboxylic acid. cas.cnnih.gov A Rh-catalyzed system ([Rh(COD)Cl]₂/K₂S₂O₈) has demonstrated high regioselectivity for the C-3 position under mild conditions. cas.cn Visible-light-induced, metal-free carbonylation of indoles with phenols has also been achieved using elementary iodine as a photosensitive initiator. acs.org To synthesize this compound, one could start with an indole already functionalized at the C-6 position (e.g., 6-bromoindole) and then perform a regioselective C-3 carbonylation, followed by a second carbonylation or carboxylation at the C-6 position.

Coupling with Carbonyl Compounds: A direct union of indoles with carbonyl compounds (ketones, amides, esters) has been developed, providing a route to complex indole alkaloids. nih.gov This principle can be extended to introduce carboxylic acid functionalities.

Table 2: Catalytic Systems for Regioselective Indole-3-Carbonylation

| Catalyst System | CO Source | Conditions | Product Type | Reference |

| [Rh(COD)Cl]₂/K₂S₂O₈ | CO gas (1 atm) | Mild conditions | Indole-3-carboxylate | nih.govcas.cn |

| Pd(dppf)Cl₂ / CuI | CO gas (40 bar) | THF | Indole-3-α-ketoamide | nih.gov |

| Pd(CH₃CN)₄(BF₄)₂/Xantphos | CO gas (20.7 bar) | 105 °C, THF | Indole-3-yl α,β-unsaturated ketone | nih.gov |

| I₂ / Visible Light | Phenols | 130 °C, DMF | Aryl indole-3-carboxylate | acs.org |

Multi-step Synthetic Sequences for Complex Indole Dicarboxylic Acids

The synthesis of complex indole dicarboxylic acids, such as this compound, is not typically achieved in a single step but requires a sequence of reactions to build the indole core and introduce the carboxylic acid functionalities at specific positions. One of the foundational methods for creating the indole scaffold is the Fischer indole synthesis. This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For dicarboxylic acids, this could involve using starting materials that already contain carboxylic acid groups or precursors that can be converted to them in subsequent steps. google.com

A general synthetic strategy might begin with a substituted phenylhydrazine and a keto-acid. For instance, a patent from 1941 describes reacting phenylhydrazine with a tricarboxylic acid ester, followed by hydrolysis and partial decarboxylation to yield an indole acid. google.com This highlights a classic approach where the carboxylic acid side chain at position 3 is constructed as part of the cyclization process.

Modern approaches may involve multi-component reactions or flow chemistry to streamline the synthesis of substituted indoles. nih.govresearchgate.net Functionalization of the indole ring is another key strategy. For example, introducing a second carboxylic acid group onto the benzene (B151609) portion of the indole ring (at position 6) often requires electrophilic substitution reactions on a pre-formed indole-3-carboxylic acid ester. This could involve steps like nitration, followed by reduction to an amine, and then a Sandmeyer reaction to introduce a nitrile group, which can be subsequently hydrolyzed to the carboxylic acid. Another potential route is Friedel-Crafts acylation to introduce a keto group that can later be oxidized to a carboxylic acid. acs.org

A representative, albeit generalized, multi-step sequence for an indole dicarboxylic acid analog is outlined below.

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Fischer Indole Synthesis | Substituted Phenylhydrazine, Keto-ester | Formation of the core indole-3-carboxylate ring system. |

| 2 | Electrophilic Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the benzene ring, a precursor to the second carboxyl group. |

| 3 | Reduction | Fe/HCl or H₂, Pd/C | Conversion of the nitro group to an amino group. |

| 4 | Sandmeyer Reaction | NaNO₂, HCl, then CuCN | Conversion of the amino group to a nitrile group. |

| 5 | Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | Simultaneous hydrolysis of the ester at C3 and the nitrile group at C6 to yield the final dicarboxylic acid. |

Optimization and Purity Assessment of Synthetic Products

The final stages of synthesis are dedicated to the purification of the target compound and the verification of its purity. For indole dicarboxylic acids, which are typically crystalline solids, chromatographic separation and recrystallization are the most common and effective methods.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for purifying indole carboxylic acids from reaction byproducts and unreacted starting materials. nih.gov

Column Chromatography: This is a standard method for purification after the reaction work-up. For indole esters, which are often intermediates, silica gel is a common stationary phase. The mobile phase is typically a non-polar solvent mixture, such as hexanes and ethyl acetate or hexanes and dichloromethane, with the polarity gradually increased to elute the desired compound. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification (preparative HPLC) and purity analysis (analytical HPLC). Given the acidic nature of the target compounds, several HPLC modes are effective. mdpi.com

Reversed-Phase (RP-HPLC): This is the most common HPLC technique, using a non-polar stationary phase (like C18) and a polar mobile phase. An ion-suppressing agent, such as formic acid or trifluoroacetic acid, is often added to the mobile phase (e.g., water and acetonitrile) to ensure the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention. nih.govsielc.com

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is well-suited for ionic compounds like carboxylic acids. nih.gov

Ion-Exclusion Chromatography (IEC): This technique is effective for separating organic acids using an ion-exchange resin and a simple acidic eluent, such as dilute sulfuric acid. nih.gov

The selection of a chromatographic method often depends on the specific properties of the indole dicarboxylic acid and its impurities.

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate gradient | Bulk purification of reaction intermediates and final products. |

| Reversed-Phase HPLC | C18-bonded silica | Acetonitrile/Water with 0.1% Formic Acid | High-resolution purification and purity assessment. sielc.com |

| Ion-Exclusion Chromatography | Sulfonated Polystyrene-Divinylbenzene Resin | 0.5 mM Sulfuric Acid | Separation of aromatic and aliphatic carboxylic acids. nih.gov |

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. google.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole carboxylic acids and their derivatives, various organic solvents have been proven effective. The final, highly pure product is often obtained as a crystalline solid after this process. mdpi.com

| Compound Type | Recrystallization Solvent(s) | Reference Finding |

|---|---|---|

| Indole-3-carboxylic ester analog | Dichloromethane (DCM) | An indole ester was purified by recrystallization from DCM to yield a high-purity white powder. beilstein-journals.org |

| Bromo-indole-3-carboxylate | Ethanol | An intermediate in a multi-step synthesis was recrystallized from ethanol. mdpi.com |

| Bromo-indole-3-carboxylate | Carbon Tetrachloride (CCl₄) | A brominated indole derivative was purified by recrystallization from CCl₄. mdpi.com |

| General Dicarboxylic Acids | Aqueous/Organic Mixtures (e.g., Water/Acetic Acid) | A patented process describes dissolving crude dicarboxylic acids in a solvent mixture at elevated temperatures and cooling to induce crystallization. google.com |

Through the careful application of these multi-step synthetic and purification strategies, researchers can obtain high-purity this compound and its analogs for further investigation.

Derivatization Strategies of 1h Indole 3,6 Dicarboxylic Acid

Chemical Transformations at Carboxylic Acid Moieties

The carboxylic acid groups at the C3 and C6 positions of the indole (B1671886) ring are primary targets for chemical modification. These transformations can alter the molecule's polarity, solubility, and biological activity.

Esterification Reactions and Ester Derivative Synthesis

Esterification is a common strategy to modify the carboxylic acid groups, often to enhance lipophilicity or to serve as a protecting group for further reactions. The synthesis of indole-3-carboxylic acid esters can be achieved through various methods, including reactions with alcohols in the presence of an acid catalyst or by using coupling agents.

One-pot synthesis methods have been developed for indole derivatives, which can include esterification as a key step. For instance, the reaction of anilines with diazo compounds, catalyzed by rhodium(III), provides a pathway to construct highly substituted indoles, including indole-3-carboxylic acid esters. researchgate.net Similarly, domino synthesis strategies, such as a [3+2] cyclization approach involving the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate and an imine, can yield 1,2,5-trisubstituted 1H-indole-3-carboxylic esters directly. mdpi.com These methods highlight the integration of ester formation within the primary synthesis of the indole core.

The table below summarizes representative esterification reactions for indole carboxylic acids.

Table 1: Synthesis of Indole Ester Derivatives

| Reactants | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-dichloroaniline | Japp–Klingemann condensation, Fischer indole synthesis | Two-step procedure | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | Not specified | nih.gov |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate, N-isobutyl-1-phenylmethanimine | K₂CO₃, DMF | 90 °C, 12-24 h | Methyl 1-isobutyl-2-phenyl-1H-indole-3-carboxylate | Not specified | mdpi.com |

| Indole-2-carboxylic acid | DCC, DMAP | Not specified | Corresponding Ester | High | researchgate.net |

Amidation Reactions for Amide Derivative Synthesis

Amidation, the formation of an amide bond by reacting a carboxylic acid with an amine, is a crucial transformation for creating derivatives with diverse biological properties. Direct amidation of carboxylic acids can be challenging and often requires activating agents to facilitate the reaction.

Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for the direct synthesis of amides from carboxylic acids and amines. acs.org This method avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. The reaction typically proceeds by mixing the carboxylic acid, amine, and the borate reagent in a solvent like acetonitrile at elevated temperatures. acs.org Another approach involves using urea as a nitrogen source, catalyzed by imidazole, which circumvents the need for ammonia. researchgate.net

The following table details examples of amidation reactions involving indole carboxylic acids or related structures.

Table 2: Synthesis of Indole Amide Derivatives

| Carboxylic Acid | Amine | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| General Carboxylic Acid | General Amine | B(OCH₂CF₃)₃ | MeCN, 80-100 °C, 5-24 h | Corresponding Amide | Up to 91% | acs.org |

| 1H-indol-3-yl-acetic acid | Various amines | Imidazole, Urea | Not specified | 2-(1H-indol-3-yl)acetamide derivatives | 50-66% | researchgate.net |

Decarboxylation Pathways and Corresponding Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a key reaction for modifying the indole scaffold. This transformation is often achieved by heating the indole carboxylic acid, sometimes in the presence of a catalyst. For indole-2-carboxylic acids, heating the compound above its melting point is a classic method for decarboxylation. researchgate.net

More recent methods have been developed to achieve decarboxylation under milder, metal-free conditions. For indole-3-carboxylic acids, the reaction can be promoted by potassium carbonate (K₂CO₃) or by using acetonitrile in basic conditions, providing the corresponding indoles in good to excellent yields. researchgate.net In some synthetic pathways, decarboxylation is a spontaneous or subsequent step following a primary reaction. For example, the synthesis of certain 3-substituted indoles may involve the decarboxylation of an indole-2-carboxylic acid intermediate. nih.gov

Table 3: Decarboxylation of Indole Carboxylic Acids

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole-3-carboxylic acids | K₂CO₃-catalyzed or acetonitrile-promoted basic conditions | Corresponding indoles | Good to excellent | researchgate.net |

| Indole-2-carboxylic acid | Heating above melting point | Indole | Not specified | researchgate.net |

Formation of Acid Chlorides as Reactive Intermediates

The conversion of carboxylic acids to acid chlorides is a fundamental strategy to increase the reactivity of the carboxyl group. Acid chlorides serve as versatile intermediates for the synthesis of esters and amides under milder conditions than direct condensation. Thionyl chloride (SOCl₂) is a common reagent for this transformation. libretexts.org The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, which ultimately leads to the formation of the acid chloride, sulfur dioxide, and hydrogen chloride. libretexts.org While specific examples for 1H-indole-3,6-dicarboxylic acid are not detailed, this standard organic transformation is applicable to indole carboxylic acids, provided other functional groups are compatible with the reaction conditions. The resulting di-acid chloride would be a highly reactive intermediate for further derivatization at both the C3 and C6 positions.

Functionalization of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is another key site for derivatization. Although less nucleophilic than the C3 position, it can undergo reactions such as alkylation and acylation to introduce a wide variety of substituents.

N-Alkylation and N-Acylation Strategies

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. Traditional methods often require deprotonation of the N-H bond with a strong base like sodium hydride, followed by reaction with an alkyl halide. researchgate.net More contemporary methods aim for milder conditions. For example, an intermolecular and enantioselective aza-Wacker reaction has been developed for the N-alkylation of indoles using alkenols as coupling partners. nih.gov

N-Acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This transformation is synthetically important as N-acylated indoles are present in many pharmaceutical compounds. nih.gov Direct acylation can be achieved by reacting the indole with a carboxylic acid in the presence of a catalyst like boric acid. clockss.org Alternatively, more reactive acylating agents such as acid chlorides or thioesters are used. nih.gov The use of thioesters as the acyl source offers a mild, efficient, and highly chemoselective method for N-acylation that tolerates a variety of functional groups. nih.gov

The table below provides examples of N-alkylation and N-acylation reactions.

Table 4: N-Alkylation and N-Acylation of Indoles

| Reaction Type | Indole Substrate | Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Acylation | Indole | Carboxylic Acid | Boric Acid, mesitylene, reflux | 1-Acylindole | Moderate | clockss.org |

| N-Acylation | 3-methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃, xylene, 140 °C | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | nih.gov |

| N-Acylation | Indole-3-carboxaldehyde | 3-chloro acetylchloride | Triethylamine, THF | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | Not specified |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1H-indole-3-carbohydrazide |

| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |

| 1-(3-methyl-1H-indol-1-yl)butan-1-one |

| 1-Acylindole |

| 2-(1H-indol-3-yl)acetamide |

| 3-chloro acetylchloride |

| 3,5-dichloroaniline |

| 3-methyl-1H-indole |

| 4,6-dichloro-3-formyl-1H-indole |

| 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid |

| Acetonitrile |

| Boric acid |

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate |

| Imidazole |

| Indole-2-carboxylic acid |

| Indole-3-carboxaldehyde |

| Indole-3-carboxylic acid |

| Mesitylene |

| Methyl 1-isobutyl-2-phenyl-1H-indole-3-carboxylate |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate |

| N-isobutyl-1-phenylmethanimine |

| Potassium carbonate |

| S-methyl butanethioate |

| Sodium hydride |

| Tetrahydrofuran |

| Thionyl chloride |

| Triethylamine |

| Urea |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System of this compound

The reactivity of the indole ring in this compound towards substitution reactions is significantly influenced by the presence of two electron-withdrawing carboxylic acid groups at positions 3 and 6. These groups deactivate the indole nucleus, making both electrophilic and nucleophilic substitutions more challenging compared to unsubstituted indole. The substitution patterns are dictated by the electronic effects of these deactivating groups.

Electrophilic Substitution

Electrophilic aromatic substitution is a hallmark of indole chemistry, typically occurring at the electron-rich C3 position. However, in this compound, the C3 position is already substituted. The carboxylic acid group at C3 deactivates the pyrrole (B145914) ring, particularly at the C2 and C4 positions, by withdrawing electron density. Similarly, the carboxylic acid group at C6 deactivates the benzene (B151609) ring, primarily at the ortho positions (C5 and C7). Consequently, electrophilic substitution on the indole ring of this dicarboxylic acid is expected to be difficult and require forcing conditions.

Based on the general principles of electrophilic substitution on substituted indoles, any potential electrophilic attack would likely be directed to the least deactivated positions. The deactivating effect of the C6-carboxylic acid group is strongest at the C5 and C7 positions. Therefore, electrophilic substitution, if it were to occur, might be anticipated at the C2 or C4 positions of the pyrrole ring, or potentially at the C5 or C7 positions of the benzene ring, depending on the specific electrophile and reaction conditions.

Detailed research findings on specific electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions on this compound are not extensively reported in publicly available scientific literature. However, studies on indoles with a single electron-withdrawing group at the C3 position have shown that nitration can lead to substitution at the C6 position umn.edu. This suggests that under appropriate conditions, electrophilic attack on the benzene portion of the indole ring is possible, even with a deactivating group on the pyrrole ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C2 | Possible | Deactivated by the C3-COOH group, but may be a site for substitution if other positions are more strongly deactivated. |

| C4 | Possible | Deactivated by the C3-COOH group, but less so than C2. Steric hindrance from the peri-position may be a factor. |

| C5 | Less Likely | Strongly deactivated by the C6-COOH group (ortho position). |

| C7 | Less Likely | Strongly deactivated by the C6-COOH group (ortho position). |

Note: This table is based on theoretical predictions due to the lack of specific experimental data for this compound.

Nucleophilic Substitution

Nucleophilic substitution on the indole ring is generally uncommon due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The two carboxylic acid groups in this compound do increase the electrophilicity of the indole ring, but typically, even stronger activating groups such as a nitro group are necessary for facile nucleophilic aromatic substitution.

Another potential pathway for nucleophilic substitution involves the N-H proton. The indole nitrogen can be deprotonated to form an indolyl anion, which can then react with electrophiles. However, this is a reaction of the conjugate base with an electrophile, not a direct nucleophilic substitution on the ring.

Direct displacement of a hydrogen atom on the indole ring by a nucleophile (a nucleophilic aromatic substitution of hydrogen, SNArH) is a rare process for indoles and would likely require specialized reagents and conditions, such as the presence of a strong oxidizing agent.

Specific experimental data on nucleophilic substitution reactions on the indole ring of this compound are not found in the surveyed literature. Research on indoles with other electron-withdrawing substituents, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has shown that nucleophilic substitution can occur at the C2 position nii.ac.jp. This suggests that with sufficient activation, the indole ring can undergo nucleophilic attack.

Table 2: Predicted Feasibility of Nucleophilic Substitution on this compound

| Reaction Type | Predicted Feasibility | Rationale |

| SNAr (with a leaving group) | Dependent on leaving group | Would require a derivative with a suitable leaving group (e.g., a halogen) at a position activated by the carboxylic acid groups. |

| SNArH (direct H displacement) | Very Unlikely | Requires strong activation and specific, often harsh, reaction conditions. |

Note: This table is based on theoretical predictions due to the lack of specific experimental data for this compound.

Structural Analysis and Intermolecular Interactions of 1h Indole 3,6 Dicarboxylic Acid Analogs

Single Crystal X-ray Diffraction Studies of Related Indole (B1671886) Carboxylic Acids

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing the structures of various indole carboxylic acid analogs, providing insights into their crystal packing and intermolecular interactions.

The crystallographic system and space group describe the symmetry of the crystal lattice. Studies on various indole carboxylic acids have revealed a range of crystal systems and space groups, indicating diverse packing arrangements. For instance, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) was found to crystallize in the monoclinic system with the space group P21/c. mdpi.comnih.govdntb.gov.ua Another polymorph of the same compound crystallizes in the monoclinic C2/c space group. mdpi.com Indole-2-carboxylic acid itself crystallizes in the orthorhombic system with the space group Pna21. researchgate.net The crystal structure of a cobalt(II) coordination polymer of indole-3-carboxylic acid has been reported to be monoclinic with the space group Cc. researchgate.net 7-Azaindole-3-carboxylic acid crystallizes in the Pca21 space group. researchgate.net

The table below summarizes the crystallographic data for several indole carboxylic acid analogs.

| Compound | Crystal System | Space Group |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | Monoclinic | C2/c |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.comnih.govdntb.gov.ua | Monoclinic | P21/c |

| Indole-2-carboxylic acid researchgate.net | Orthorhombic | Pna21 |

| Cobalt(II) complex of Indole-3-carboxylic acid researchgate.net | Monoclinic | Cc |

| 7-Azaindole-3-carboxylic acid researchgate.net | Orthorhombic | Pca21 |

| 6-Fluoro-1H-indole-3-carboxylic acid nih.gov | Monoclinic | P2/c |

| Indole acs.org | Orthorhombic | Pna21 |

| Indole-3-carbinol acs.org | Monoclinic | P21/c |

This table is based on data from multiple sources.

Detailed analysis of bond lengths and angles from X-ray diffraction data provides fundamental information about the molecular geometry. For example, in the crystal structure of indole-3-carboxylic acid, the carboxylic acid group is nearly coplanar with the indole ring. bohrium.com The O-H···O hydrogen bond distance in the cyclic dimer of indole-3-carboxylic acid is 2.649(2) Å. bohrium.comgriffith.edu.au In 6-fluoro-1H-indole-3-carboxylic acid, all non-hydrogen atoms are approximately coplanar, with the carboxyl oxygen atoms deviating only slightly from the indole plane. nih.gov The C-N bond lengths within the indole ring and the C-C bond lengths of the carboxylic acid group are consistent with their expected values, though minor variations can occur due to the influence of intermolecular interactions.

Vibrational Spectroscopy for Structural Elucidation (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying functional groups and probing intermolecular interactions. The vibrational frequencies of specific bonds are sensitive to their chemical environment.

In the study of indole carboxylic acids, IR spectroscopy has been used to confirm the presence of key functional groups and to investigate hydrogen bonding. For example, the N-H stretching vibration in indole-2-carboxylic acid is observed around 3350 cm⁻¹, indicative of its involvement in an intermolecular N-H···O hydrogen bond. researchgate.net In contrast, the N-H stretching frequency for non-associated N-H groups in the same crystal is found at 3453 cm⁻¹. researchgate.net Similarly, the O-H stretching vibration of the carboxylic acid group is shifted to lower wavenumbers upon the formation of hydrogen bonds. researchgate.net In a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a sharp band at 3342 cm⁻¹ in the IR spectrum was assigned to the N-H stretching vibration, providing evidence for the involvement of the N-H group in an intermolecular N-H···O hydrogen bond. mdpi.com

Theoretical calculations, often using density functional theory (DFT), are frequently employed to aid in the assignment of experimental vibrational spectra. nih.govnih.govunlp.edu.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For indole carboxylic acids, ¹H NMR spectra typically show characteristic signals for the indole ring protons and the carboxylic acid proton. For instance, in the ¹H NMR spectrum of indole-2-carboxylic acid in DMSO-d₆, distinct signals are observed for the N-H proton (around 11.8 ppm) and the carboxylic acid proton (around 13.0 ppm). chemicalbook.com The chemical shifts of the aromatic protons provide information about the substitution pattern on the indole ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon of the carboxylic acid group and the carbons of the indole ring are diagnostic. For example, in the ¹³C NMR spectrum of 1H-indole-3-carboxaldehyde-formyl-d1, the carbonyl carbon appears at 184.9 ppm. orgsyn.org

The following table presents representative ¹H NMR chemical shifts for some indole carboxylic acids.

| Compound | Solvent | ¹H Chemical Shifts (ppm) |

| Indole-2-carboxylic acid chemicalbook.com | DMSO-d₆ | 13.0 (COOH), 11.8 (NH), 7.67, 7.48, 7.26, 7.14, 7.08 |

| Indole-4-carboxylic acid chemicalbook.com | DMSO-d₆ | Signals observed, specific shifts not detailed in source. |

| 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-6-carboxylic acid nih.gov | MeOD | 7.85 (d), 7.24 (d), 7.20 (d), 6.99 (m), 6.32 (dd), 4.46 (m), 3.92 (q), 3.67 (m), 2.59 (m), 2.28 (m) |

| Methyl 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate nih.gov | MeOD | 7.37 (s), 7.36 (s), 7.15 (d), 6.92 (d), 6.33 (dd), 4.47 (m), 3.94 (q), 3.92 (s), 3.69 (m), 2.58 (m), 2.30 (m) |

This table is based on data from multiple sources and is for illustrative purposes. Specific chemical shifts can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For indole carboxylic acids, electrospray ionization (ESI) is a common ionization technique. The mass spectrum of indole-3-acetic acid, for example, shows a prominent peak corresponding to the protonated molecule [M+H]⁺. massbank.eu Fragmentation patterns can reveal the loss of specific groups, such as the carboxylic acid group, providing further structural confirmation. nih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The solid-state structures of indole carboxylic acids are often dominated by extensive hydrogen bonding networks, which play a crucial role in determining the crystal packing. osti.gov A common motif is the formation of centrosymmetric cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.combohrium.comgriffith.edu.au

In addition to the carboxylic acid dimers, N-H···O hydrogen bonds involving the indole N-H group and a carbonyl oxygen are also frequently observed. These interactions can link the dimers into chains, ribbons, or sheets. For instance, in indole-3-carboxylic acid, the dimers are linked into a sheet structure through N-H···O hydrogen bonds. bohrium.comgriffith.edu.au In the crystal structure of indole-2-carboxylic acid, two chains of molecules form a planar ribbon held together by both O-H···O and N-H···O hydrogen bonds. researchgate.net

O–H···O Cyclic Dimer Formation

A predominant and highly stable motif in the crystal structure of indole carboxylic acids is the formation of cyclic dimers through intermolecular O–H···O hydrogen bonds. This interaction is a common feature for carboxylic acids, where two molecules associate via a pair of hydrogen bonds between their carboxyl groups, creating a robust eight-membered ring.

This dimerization is a primary driving force in the solid-state assembly of these molecules. fiveable.me In many indole-based carboxylic acids, such as indole-3-acetic acid (I3AA) and indole-3-carboxylic acid (I3CA), centrosymmetric cyclic dimers are the fundamental building blocks of their crystal structures. nih.gov For instance, a detailed study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) confirmed the presence of these characteristic cyclic dimers, formed by dual O–H···O hydrogen bonds between adjacent molecules. nih.gov

The stability conferred by this dimeric motif significantly influences the physical properties of the compounds. fiveable.me Aromatic carboxylic acids, in particular, are well-known to dimerize in their crystalline phases. nih.gov The geometry of this interaction is highly characteristic. In the gaseous state of 4-n-propyloxybenzoic acid, a related aromatic carboxylic acid, the O···O distance in the cyclic dimer was found to be approximately 2.574 Å. nih.gov Similarly, in the solid state of MI2CA, the O–H···O angles show only small deviations from linearity, indicating a strong and geometrically well-defined interaction. nih.gov

The formation of these dimers is not limited to the solid state and can persist in non-polar solvents and even in the gaseous phase, highlighting the energetic favorability of this arrangement. fiveable.menih.gov

Table 1: Examples of O–H···O Dimerization in Indole Carboxylic Acid Analogs

| Compound | Observed Motif | Significance | Reference |

|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) | Cyclic dimers via double O–H···O hydrogen bonds. | Forms the primary supramolecular synthon in the crystal lattice. | nih.gov |

| Indole-3-carboxylic acid (I3CA) | Centrosymmetric cyclic dimers connected by O–H···O hydrogen bonds. | A classic example of carboxylic acid dimerization in indoles. | nih.gov |

| Indole-3-acetic acid (I3AA) | Presence of O–H···O dimers. | Demonstrates the prevalence of this motif in indole derivatives. | nih.gov |

N–H···O Interactions

Beyond the dominant carboxylic acid dimerization, the indole N–H group provides a crucial secondary site for hydrogen bonding. As a hydrogen bond donor, the N–H group frequently interacts with available acceptors, most notably the oxygen atoms of the carboxyl or other functional groups on adjacent molecules. These N–H···O interactions play a vital role in linking the primary O–H···O bonded dimers into more extended, higher-dimensional networks.

The nature of the N–H···O interaction can vary, leading to different structural motifs. In the crystal structure of ethyl 1H-indole-2-carboxylate, the indole N–H group and the keto oxygen atom of a neighboring molecule form hydrogen-bonded dimers, resulting in a centrosymmetric R²₂(10) ring motif. iucr.org

In the case of 5-methoxy-1H-indole-2-carboxylic acid (polymorph 2), a strong N1–H1···O3 hydrogen bond is observed. This interaction occurs between the N–H group of the indole ring and the oxygen atom of the methoxy (B1213986) group on an adjacent dimeric unit. nih.gov This linkage is significant as it connects the primary O–H···O bonded dimers and forms a nine-membered ring. nih.gov In contrast, in another polymorph of the same compound (polymorph 1), the N–H group engages with an oxygen atom from a carboxyl group, demonstrating the versatility of this interaction in creating different polymorphic structures. nih.gov

Table 2: Characteristics of N–H···O Interactions in Indole Analogs

| Compound | Interaction Type | Resulting Motif | Reference |

|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | N–H···O (keto) | Centrosymmetric R²₂(10) ring | iucr.org |

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | N–H···O (methoxy) | Links dimers, forms a nine-membered ring | nih.gov |

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 1) | N–H···O (carboxyl) | Links dimers into a different polymorphic arrangement | nih.gov |

Supramolecular Assembly and Crystal Packing Motifs

The primary structural unit is typically the O–H···O bonded dimer. These dimers then assemble into larger architectures through secondary interactions. For example, in 5-methoxy-1H-indole-2-carboxylic acid, the dimers are further organized by N–H···O and C–H···O hydrogen bonds, which significantly influence the final three-dimensional arrangement of the molecules. nih.gov

A common packing motif observed in several indole derivatives, including ethyl 1H-indole-2-carboxylate, is the "herringbone" pattern. iucr.orgacs.org This arrangement is typically dominated by dispersion forces but can be influenced by weak hydrogen bonding. acs.org In these structures, molecules are often stacked at angles between 60 and 85 degrees relative to each other. acs.org

The introduction of different functional groups can alter these packing strategies. Strong acceptor groups can favor the formation of infinite hydrogen bond chains over discrete dimers. acs.org In other cases, such as with indole-3-carbinol, a characteristic layered motif is formed. acs.org The molecular adducts of indole-2-carboxylic acid with other aromatic systems demonstrate that network hydrogen-bonding interactions, in conjunction with charge-transfer effects, can also guide the supramolecular complex formation. researchgate.net

Ultimately, the crystal packing is a result of a delicate balance between strong, directional hydrogen bonds (O–H···O and N–H···O) and weaker, less directional forces (C–H···O, π-stacking, and van der Waals interactions), which collectively determine the most thermodynamically stable crystal lattice.

Table 3: Supramolecular Motifs in Indole Derivatives

| Compound/Analog | Primary Building Block | Linking Interactions | Overall Packing Motif | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | N–H···O bonded dimer | - | Herringbone pattern | iucr.org |

| 5-methoxy-1H-indole-2-carboxylic acid | O–H···O bonded dimer | N–H···O (methoxy), C–H···O | Extended 3D network | nih.gov |

| Indole-3-carbinol | Monomer | Hydrogen bonds | Layered structure | acs.org |

| Indole-2-carboxylic acid (with 5-nitroquinoline) | Molecular adduct | Network hydrogen bonding, charge transfer | Complex supramolecular network | researchgate.net |

Computational Chemistry and Theoretical Studies on Indole Dicarboxylic Acids

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1H-indole-3,6-dicarboxylic acid. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and optimized geometry of a molecule.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying indole (B1671886) derivatives due to its favorable balance of accuracy and computational cost. mpg.de DFT methods are used to calculate the electronic structure of a molecule, which in turn allows for the prediction of various properties.

For indole systems, DFT calculations, particularly using functionals like B3LYP, have been employed to optimize molecular geometries and predict photophysical properties. unicamp.brrsc.org For instance, studies on the related molecule 1H-indole-3-acetic acid have shown that DFT methods, such as B3LYP and SVWN, are superior to semi-empirical and molecular mechanics methods for geometry optimization. unicamp.br Specifically, the B3LYP functional is often effective for optimizing the geometry of dimers, while SVWN can be better for monomers. unicamp.br When studying solvated indole, DFT calculations combined with a sufficient number of explicit solvent molecules can accurately represent the system's photophysics. rsc.org These approaches are critical for understanding how the carboxylic acid groups on the indole ring influence its electronic distribution and reactivity.

Table 1: Representative Data from DFT Calculations on Indole Derivatives

| Property | Method/Functional | Basis Set | Finding | Reference |

| Monomer Geometry | SVWN | Not Specified | Superior for geometry optimization of the monomer. | unicamp.br |

| Dimer Geometry | B3LYP | Not Specified | Best for geometry optimization of the hydrogen-bonded dimer. | unicamp.br |

| Photophysics in Water | B3LYP | Diffuse Basis Set | Can adequately represent the system with 9-12 explicit water molecules. | rsc.org |

| Electronic Properties | M06-2X | 6-31G** | Used for calculating pKa values in conjunction with an isodesmic reaction scheme. | acs.org |

This table illustrates the types of data and findings generated from DFT studies on related indole compounds, providing a framework for potential studies on this compound.

Beyond DFT, other quantum chemical methods are also applied to indole systems.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate solutions to the Schrödinger equation from first principles, without using experimental data for parameterization. unicamp.br While computationally more demanding than DFT or semi-empirical methods, ab initio calculations can provide highly accurate results, especially when accounting for electron correlation. For 1H-indole-3-acetic acid, HF methods have been used alongside DFT to optimize dimer ring geometry. unicamp.br The choice of basis set is crucial, with split-valence Gaussian basis sets like 3-21G* or 6-31G* being a minimum requirement for treating isolated molecules. unicamp.br

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating experimental parameters (empiricism) to speed up calculations. mpg.deuni-muenchen.de Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.dederpharmachemica.com They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. mpg.deuni-muenchen.de While generally less accurate than DFT or ab initio methods for structural prediction, they are highly efficient for large systems. researchgate.net Studies on indole synthesis and the properties of 1H-indole-3-acetic acid have utilized these methods, though they are often found to be less precise than ab initio approaches for geometry optimization. unicamp.brderpharmachemica.com The PM3 method, for example, is often used for calculating properties of organic systems and tends to predict bond energies and lengths more accurately on average than AM1 or MNDO. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the dynamic behavior and intermolecular interactions of molecules like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as an indole derivative, might interact with a protein's binding site. For example, docking studies on indole-based compounds have been used to investigate their potential as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and SARS 3CLpro. nih.govnih.gov In a study of indole 3-heterocyclic derivatives, docking was used to identify potential candidates with favorable binding energies against alpha-amylase. researchgate.net These studies typically report a binding energy score (e.g., in kcal/mol), which indicates the strength of the interaction. researchgate.net

Molecular Dynamics (MD) simulations calculate the time-dependent behavior of a molecular system, providing detailed information on the motion of atoms and molecules over time. MD simulations are used to study the stability of ligand-protein complexes predicted by molecular docking. researchgate.net For instance, after docking indole derivatives into a target protein, MD simulations can confirm the stability of the binding pose and analyze the conformational changes that occur. researchgate.net These simulations provide insights into the dynamic nature of the molecular interactions, which is something static docking models cannot capture.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies in Indole Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. unicamp.brnih.gov

These models are built by developing a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property. QSAR studies have been performed on isatin (B1672199) and indole derivatives to understand their inhibitory activity against the SARS 3CLpro enzyme. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with enhanced properties. For 1H-indole-3-acetic acid, the complexity of its QSAR/QSPR has been noted, highlighting the intricate relationship between its structure and function. unicamp.br

Conformational Analysis and Energy Landscapes

The conformational flexibility of indole derivatives is crucial to their function and interaction with biological systems. For this compound, the primary sources of conformational variability are the orientations of the two carboxylic acid groups attached at the C3 and C6 positions. The energy landscape of such a molecule is a complex surface defined by the potential energy associated with the rotation around the C3-C(OOH) and C6-C(OOH) single bonds.

Theoretical studies on related molecules, such as indole-3-acetic acid and other substituted indole carboxylic acids, reveal that the orientation of the acidic side chain is governed by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding with the indole N-H group or other parts of the ring system. In the solid state, crystal structure analyses of various indole carboxylic acids frequently show the formation of centrosymmetric cyclic dimers. mdpi.com These dimers are stabilized by strong, double hydrogen bonds between the carboxylic acid moieties of two separate molecules. mdpi.com This intermolecular hydrogen bonding is a dominant feature in the crystal lattice of many carboxylic acids.

For this compound, several stable conformers can be predicted. The relative energies of these conformers would depend on the planarity of the carboxylic acid groups with respect to the indole ring and the potential for intramolecular hydrogen bonds. For instance, the carboxylic acid at position 3 could potentially form a hydrogen bond with the hydrogen at the N1 position of the pyrrole (B145914) ring. The conformation of the carboxylic acid at position 6 is less likely to be influenced by intramolecular interactions with the pyrrole ring and would behave more like a standard carboxylic acid on a benzene (B151609) ring. Computational modeling, typically using Density Functional Theory (DFT), is essential to map the potential energy surface and identify the lowest energy conformers.

While specific dihedral angles for this compound are not available, data from analogous structures provide insight into typical conformations.

Table 1: Representative Conformational Features in Indole Carboxylic Acid Derivatives (from Crystal Structure Data)

| Compound | Key Feature | Observation |

|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid | Dimerization | Forms cyclic dimers via double O-H···O hydrogen bonds between carboxylic acid groups in its crystalline polymorph. mdpi.com |

| Indole-3-carboxylic acid | Dimerization & Sheet Structure | Contains centrosymmetric cyclic dimers connected by O-H···O hydrogen bonds; these dimers further connect through N-H···O interactions to form a sheet structure. |

| 6-Bromo-1H-indole-3-carboxylic acid | Dihedral Angle & Dimerization | The carboxylic acid group is nearly coplanar with the indole ring system. Molecules are linked into inversion dimers by pairs of O-H···O hydrogen bonds. |

This table is generated based on findings for analogous compounds to illustrate common conformational behaviors.

Aromaticity Analysis of the Indole Nucleus

A quantitative measure of aromaticity can be obtained using geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govmdpi.com The HOMA index is calculated from experimental or computationally determined bond lengths and ranges from a value of 0 for a non-aromatic system to 1 for a fully aromatic system like benzene. nih.gov

Analysis of the parent indole molecule shows that the six-membered ring retains a high degree of aromaticity, similar to benzene, while the five-membered pyrrole ring is significantly less aromatic. udg.edunih.gov This is because the π-electrons are not as evenly delocalized across the smaller ring.

The introduction of substituents, such as the two carboxylic acid groups in this compound, can modulate the electronic distribution and therefore the aromaticity of the indole nucleus. Carboxylic acid groups are generally electron-withdrawing, which can decrease the π-electron density within the ring system. This effect can alter the bond lengths and, consequently, the HOMA index. Studies on substituted indoles have shown that the electronic properties of the substituent have a significant effect on the ground-state electronic structure of the indole ring. chemrxiv.org The position of substitution is also critical; a substituent at the C3 position directly influences the pyrrole ring, while one at the C6 position primarily affects the benzenoid ring.

While specific HOMA values for this compound are not found in the surveyed literature, the values for the parent indole and its constituent rings provide a baseline for understanding its aromatic character.

| Indole (Five-membered ring) | 0.697 | Moderately Aromatic |

Data sourced from theoretical calculations on indole and its isomers. udg.edunih.gov The HOMA index provides a quantitative scale for aromaticity based on bond length deviations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Methoxy-1H-indole-2-carboxylic acid |

| 6-Bromo-1H-indole-3-carboxylic acid |

| Benzene |

| Indole |

| Indole-3-acetic acid |

| Indole-3-carboxylic acid |

Advanced Applications in Materials Science and Supramolecular Chemistry

Role as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

1H-indole-3,6-dicarboxylic acid serves as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate groups readily coordinate with metal ions, while the indole (B1671886) backbone can influence the resulting framework's topology and properties. The arrangement of the dicarboxylate functionalities allows for the formation of diverse structural motifs, leading to frameworks with specific pore sizes and chemical environments.

The synthesis of these materials typically involves the reaction of this compound with various metal salts under solvothermal conditions. The choice of metal ion and reaction conditions can direct the assembly of the resulting framework, leading to materials with tailored properties for applications in gas storage, separation, and catalysis.

Contributions to Supramolecular Architectures and Self-Assembled Systems

The directional nature of hydrogen bonding from the carboxylic acid groups and the N-H group of the indole ring, combined with potential π-π stacking interactions of the aromatic system, makes this compound an excellent candidate for designing intricate supramolecular architectures. Through self-assembly processes, it can form well-defined structures such as tapes, sheets, and more complex three-dimensional networks.

These self-assembled systems are governed by non-covalent interactions, and the final architecture can be influenced by factors like solvent polarity and the presence of other molecules. The study of these systems provides insights into the principles of molecular recognition and crystal engineering.

Design of Host-Guest Systems for Molecular Recognition Research

The defined cavities and channels within supramolecular assemblies and MOFs constructed from this compound make them suitable for host-guest chemistry and molecular recognition studies. These structures can be designed to selectively bind and recognize specific guest molecules based on size, shape, and chemical complementarity.

The indole ring itself can participate in host-guest interactions through hydrogen bonding and aromatic stacking, providing additional recognition sites. This allows for the development of sophisticated systems for sensing, separation, and encapsulation of small molecules.

1h Indole 3,6 Dicarboxylic Acid As a Chemical Scaffold in Research Synthesis

Precursor for the Synthesis of Complex Heterocyclic Compounds

The dicarboxylic acid functionality of 1H-indole-3,6-dicarboxylic acid makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which can then participate in a wide range of cyclization reactions. For instance, the indole (B1671886) scaffold can be elaborated through reactions like the Fischer indole synthesis, which allows for the construction of the indole ring itself from suitable precursors. nih.govnih.govyoutube.com

In one documented approach, derivatives of indole-3-carboxylic acid are used to create complex diaminoindoles. nih.gov This involves a series of protection and activation steps to selectively react at the desired positions on the indole ring. nih.gov For example, 6-nitro-1H-indole-3-carboxylic acid has been synthesized and characterized as an intermediate in the creation of more complex structures. nih.gov The synthesis of various indole derivatives often begins with simpler indole carboxylic acids, which are then modified. For example, the synthesis of certain indole-2-carboxylic acid derivatives starts with 3-bromoindole-2-carboxylic acid, which is then elaborated through palladium-catalyzed reactions. nih.gov

The strategic placement of the carboxylic acid groups on the this compound scaffold allows for the regioselective construction of fused ring systems. This has been exploited in the synthesis of novel polycyclic indole alkaloids and other complex natural product analogues. The ability to build upon the indole core in a controlled manner is a significant advantage in the total synthesis of intricate molecular architectures.

Scaffold for Chemical Library Development in Academic Research

In the realm of academic research and drug discovery, the generation of chemical libraries containing a diverse range of compounds is crucial for identifying new biologically active molecules. This compound serves as an excellent scaffold for the development of such libraries. The two carboxylic acid groups provide convenient handles for combinatorial synthesis, allowing for the rapid generation of a large number of derivatives.

By reacting the dicarboxylic acid with a variety of amines, alcohols, or other nucleophiles, researchers can create a library of amides, esters, and other derivatives with diverse substituents at the 3 and 6 positions. This approach enables the systematic exploration of the chemical space around the indole core. The resulting libraries of compounds can then be screened against various biological targets to identify potential lead compounds for drug development. The indole scaffold itself is a well-known pharmacophore, appearing in numerous natural products and approved drugs. nih.govnih.govmdpi.com

Exploration of Structure-Reactivity Relationships in Novel Indole Derivatives

The this compound framework provides a valuable platform for studying the structure-reactivity relationships of novel indole derivatives. By systematically modifying the substituents at the carboxylic acid positions and other sites on the indole ring, researchers can investigate how these changes influence the electronic properties and chemical reactivity of the molecule.

For example, the introduction of electron-donating or electron-withdrawing groups can significantly impact the nucleophilicity or electrophilicity of the indole ring, thereby affecting its reactivity in various chemical transformations. nih.gov These studies provide fundamental insights into the chemical behavior of indoles and can guide the design of new synthetic methodologies. The synthesis of a series of diaminoindoles, for instance, allows for a detailed investigation into how the placement of amino and other functional groups affects the properties of the indole core. nih.gov

Investigation of Molecular Interactions with Biological Targets in Research Contexts

The indole scaffold is a common motif in molecules that interact with biological targets. nih.govnih.gov this compound and its derivatives are frequently used in research to probe the molecular interactions between small molecules and biological macromolecules such as proteins and enzymes. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of a protein.

By synthesizing a series of analogues with modified substituents, researchers can perform structure-activity relationship (SAR) studies. These studies help to elucidate the key molecular features required for binding and biological activity. For example, derivatives of indole carboxylic acids have been investigated as inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. nih.govacs.org X-ray crystallography studies of these indole derivatives in complex with their target proteins have provided detailed insights into the binding modes and have guided the design of more potent inhibitors. nih.govacs.org Similarly, indole-3-carboxylic acid derivatives have been synthesized and evaluated as 5-HT2C receptor antagonists. nih.gov

Below is an interactive data table summarizing the applications of various indole carboxylic acid derivatives in research:

| Compound/Derivative Class | Research Application | Key Findings/Observations |

| Indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) inhibition | N-acylsulfonamide moieties at the 3-position led to submicromolar IC50 values. nih.gov |

| 1H-indole-3-carboxylic acid pyridine-3-ylamides | 5-HT2C receptor antagonists | Compound 15k showed high affinity (IC50=0.5 nM) and selectivity. nih.gov |

| Diaminoindoles | Synthesis of complex heterocycles | Utilized multi-step synthesis involving protection and functional group manipulation. nih.gov |

| 6-Nitro-1H-indole-3-carboxylic acid | Synthetic intermediate | Synthesized and characterized for further elaboration into complex indole structures. nih.gov |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methods for 1H-indole-3,6-dicarboxylic acid often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. A significant area of future research will be the development of more efficient and environmentally friendly synthetic pathways. This includes exploring "green" chemistry principles such as the use of renewable starting materials, atom-economical reactions, and catalytic methods to reduce waste and energy consumption. For instance, a patent describes a synthesis starting from 1-ethyl-3-formyl-1H-indole-6-carboxylic acid methyl ester, which is then oxidized using potassium permanganate. google.com While effective, this method involves a strong oxidizing agent and requires purification steps to remove manganese dioxide. Future work could focus on catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the primary oxidant.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can significantly impact its physical and chemical properties, such as solubility, stability, and bioavailability in pharmaceutical applications. To date, detailed studies on the polymorphism of this compound are limited. Future research should focus on a comprehensive investigation of its solid-state forms using advanced characterization techniques.

| Technique | Purpose | Anticipated Insights |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. | Understanding of intermolecular interactions, packing efficiency, and the influence of solvent on crystal structure. |

| Powder X-ray Diffraction (PXRD) | To identify different crystalline forms (polymorphs) and assess sample purity. | Fingerprinting of different polymorphs and monitoring of phase transitions under various conditions (e.g., temperature, humidity). |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties, such as melting point, glass transition, and phase transitions. | Determination of the thermodynamic stability of different polymorphs. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile. | Information on the presence of solvates and the overall stability of the compound at elevated temperatures. |

| Solid-State NMR (ssNMR) | To probe the local environment of atomic nuclei in the solid state. | Complementary structural information, especially for disordered or amorphous materials. |

By systematically exploring the crystallization conditions (e.g., solvent, temperature, and cooling rate), researchers can identify and characterize different polymorphs of this compound, leading to a better understanding and control of its material properties.

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should focus on refining computational models to accurately predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) can be employed to calculate molecular geometries, vibrational frequencies, and electronic transitions. These theoretical predictions can then be validated against experimental data obtained from techniques like FT-IR, Raman, and UV-Vis spectroscopy. Improved computational models will enable the in-silico screening of potential derivatives with desired properties, accelerating the discovery of new applications.

Expanding Applications in Cutting-Edge Materials Research

The bifunctional nature of this compound, with its indole (B1671886) core and two carboxylic acid groups, makes it an attractive building block for the synthesis of advanced materials. Future research should explore its potential in several cutting-edge areas:

Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as linkers to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Polymers: this compound can be used as a monomer in the synthesis of novel polyesters and polyamides. The indole moiety can impart unique photophysical or electronic properties to the resulting polymers.

Organic Electronics: The indole nucleus is a well-known electron-rich aromatic system. By incorporating this unit into organic semiconductors, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design of Targeted Chemical Probes for Complex Biochemical Systems

The indole scaffold is a common motif in many biologically active molecules. The dicarboxylic acid functionality of this compound provides handles for further chemical modification, making it a promising starting point for the design of targeted chemical probes. Future research in this area could involve the synthesis of derivatives that can selectively bind to specific proteins or other biomolecules. For instance, one of the carboxylic acid groups could be converted into an amide or ester to modulate the molecule's properties, while the other could be used to attach a fluorescent tag or a reactive group for covalent labeling. Such probes would be invaluable tools for studying complex biochemical pathways and for the identification of new drug targets. The compound has been mentioned in the context of biochemical probing and its potential role in understanding viral IRES (Internal Ribosome Entry Site) structures. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products